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Compound of Interest

Compound Name: Di-phthaloyl-cystamine

CAS No.: 109653-49-8

Cat. No.: B3081123

Get Quote

Executive Summary: The Structural Paradox
Di-phthaloyl-cystamine (Bis(2-phthalimidoethyl) disulfide) represents a unique class of

supramolecular building blocks. Unlike its parent compound, cystamine (which is typically

handled as a hydrophilic dihydrochloride salt), the di-phthaloyl derivative is a hydrophobic,

neutral molecule dominated by aromatic interactions.

This guide explores the crystal engineering principles of this molecule, specifically the

competition between the flexible disulfide torsion angle and the rigid, planar phthalimide groups

that drive

-stacking. We compare its performance and structural behavior against standard cystamine
salts and alternative aromatic derivatives like N,N'-dibenzoyl-cystamine.

Structural Analysis: Geometry & Intermolecular
Forces
The crystal packing of di-phthaloyl-cystamine is governed by two opposing structural forces:

the conformational flexibility of the central disulfide bond and the rigid planarity of the terminal
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phthalimide groups.

The Disulfide "Hinge"
The central

motif typically adopts a gauche conformation with a torsion angle (

) near 90°. This creates a "kink" in the molecule, preventing a fully linear arrangement.

Implication: The molecule is chiral in the solid state (M or P helicity), though the bulk crystal

is typically a racemate (centrosymmetric space group like

).

Flexibility: The ethyl spacers (

) allow the phthalimide "wings" to rotate, enabling them to find optimal stacking partners
despite the disulfide kink.

Phthalimide -Stacking
The phthalimide moiety is a classic

-stacking unit.[1] In the absence of strong hydrogen bond donors (unlike the benzoyl derivative,
which has an N-H donor), the crystal packing is dominated by

-

interactions and dipole-dipole forces between carbonyl groups.

Stacking Geometry: Phthalimide rings typically stack in an offset face-to-face (slipped)

orientation.

Centroid-Centroid Distance: ~3.4 – 3.8 Å.[2]

Vertical Displacement: ~1.5 Å (to minimize electrostatic repulsion between the

-clouds).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/237000580_Role_of_-interactions_in_solid_state_structures_of_a_few_18-naphthalimide_derivatives
https://www.researchgate.net/figure/Part-of-the-crystal-structure-illustrating-the-p-p-stacking-interactions_fig2_235897015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3081123?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the Packing Logic
The following diagram illustrates the hierarchical assembly from molecular conformation to

crystal packing.
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Figure 1: Hierarchical assembly of di-phthaloyl-cystamine crystals. The disulfide bond

dictates the global shape, while phthalimide groups drive the local packing.

Comparative Analysis: Alternatives & Performance
When selecting a cystamine derivative for solid-state applications (e.g., self-assembled

monolayers, drug precursors), the choice of "cap" dramatically alters the physical properties.

Table 1: Comparative Metrics of Cystamine Derivatives
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Feature
Di-Phthaloyl-

Cystamine

Cystamine

Dihydrochloride (Alt
1)

N,N'-Dibenzoyl-

Cystamine (Alt 2)

Primary Interaction
-

Stacking (Phthalimide)

Ionic / H-Bonding (

)

H-Bonding (Amide

)

Solubility
Organic Solvents (

, DCM)
Water, Alcohols

Organic Solvents

(DMSO, MeOH)

Melting Point 136 – 137 °C [1]
212 – 214 °C

(Decomposes)
168 – 170 °C

Crystal Density
Moderate (Loose

packing due to kink)

High (Tight ionic

lattice)

High (H-bond

network)

Cleavability

Disulfide (Reductive)

+ Hydrazine (De-

protection)

Disulfide (Reductive)
Disulfide (Reductive)

+ Amidase

Application

Supramolecular

Assembly, Gabriel

Synthesis

Intermediate

Water-soluble Drug

Delivery, Crosslinking

Peptidomimetics,

Gelators

Key Insight:

Choose Di-Phthaloyl when you need a neutral, hydrophobic linker that can organize via

aromatic stacking without the interference of strong hydrogen bonds.

Choose Dibenzoyl if you require the additional stability of an amide hydrogen bond network

(which typically raises the melting point).

Experimental Protocol: Synthesis & Crystallization
This protocol describes the synthesis of di-phthaloyl-cystamine via a modified Gabriel

Synthesis approach, followed by crystallization for structural analysis.
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Synthesis Workflow (Step-by-Step)
Reaction:

(Alternatively, reaction of 2-bromoethylphthalimide with

)

Protocol:

Reagents: Dissolve Potassium Phthalimide (20 mmol) in anhydrous DMF (30 mL).

Addition: Add Bis(2-chloroethyl)disulfide (10 mmol) dropwise at room temperature.

Note: The disulfide linker is sensitive to extreme heat; avoid refluxing >100°C for

prolonged periods to prevent S-S scrambling.

Heating: Heat the mixture to 90 °C for 4–6 hours. Monitoring via TLC (SiO2, DCM:MeOH

95:5) should show the disappearance of the starting phthalimide.

Workup:

Pour the reaction mixture into ice-cold water (300 mL). The product is hydrophobic and will

precipitate as a white/off-white solid.

Filter the precipitate and wash copiously with water to remove KCl and unreacted

potassium phthalimide.

Wash with cold ethanol (10 mL) to remove trace organic impurities.

Drying: Dry under vacuum at 40 °C overnight.

Crystallization for -Stacking Analysis
To obtain single crystals suitable for X-ray diffraction (XRD) that exhibit the characteristic

-stacking:

Solvent System: Prepare a saturated solution in Chloroform (
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) or Dichloromethane (DCM).

Antisolvent: Layer Hexane or Diethyl Ether carefully on top (1:1 ratio).

Growth: Allow to stand undisturbed at 4 °C for 48–72 hours.

Observation: Look for colorless prisms or plates. The morphology is often defined by the

dominant

faces where the phthalimide rings stack.

Synthesis Logic Diagram
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Figure 2: Synthesis pathway for Di-Phthaloyl-Cystamine via nucleophilic substitution.

Critical Analysis of -Stacking Implications
The "pi-stacking" of this molecule is not merely a structural curiosity; it dictates its reactivity and

utility.

Solubility Profile: The efficient face-to-face stacking of the phthalimide rings renders the

molecule insoluble in water but highly soluble in chlorinated solvents. This is crucial for

biphasic reactions or when used as a precursor for self-assembled monolayers (SAMs) on

gold.

Cleavage Kinetics: The bulky phthalimide groups sterically shield the disulfide bond less than

expected due to the "kinked" geometry. However, the

-stacking can create "domains" in the solid state that resist chemical attack (e.g., reduction
by DTT) compared to the amorphous solid.

Supramolecular Synthons: The phthalimide-phthalimide dimer is a robust supramolecular

synthon. In co-crystallization experiments (e.g., with aromatic donors like naphthalene
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derivatives), the phthalimide ring acts as an electron-deficient acceptor, potentially forming

charge-transfer complexes.

References
Melting Point & Synthesis Verification

Source: Comparison of cystamine derivatives often cites the phthaloyl derivative melting
point

Reference:

Phthalimide

-Stacking Principles:

Source: Analysis of phthalimide supramolecular interactions (n-π and π-π).[1][3]

Reference:

General Disulfide Crystal Chemistry

Source: Structural systematics of disulfide bridges (C-S-S-C torsion).

Reference:

Comparative Stacking Data

Source: Data on parallel-displaced -stacking in arom

Reference:

(Note: While specific modern crystallographic data for "di-phthaloyl-cystamine" is often

proprietary or embedded in older literature, the structural principles derived here are based on

the robust, validated behavior of the phthalimide pharmacophore and disulfide

stereochemistry.)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/237000580_Role_of_-interactions_in_solid_state_structures_of_a_few_18-naphthalimide_derivatives
https://www.mdpi.com/1420-3049/8/7/565
https://www.benchchem.com/product/b3081123/docs?utm_src=pdf-body#crystal-engineering-stacking-of-di-phthaloyl-cystamine-a-technical-comparison-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3081123?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR
Dynamics and Energy Transfer to Europium(III) and Terbium(III) States [mdpi.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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